molecular formula C13H15N3O3 B2632688 6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanoic acid CAS No. 362671-94-1

6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanoic acid

Cat. No.: B2632688
CAS No.: 362671-94-1
M. Wt: 261.281
InChI Key: FEMXSJNETLFRBL-UHFFFAOYSA-N
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Description

6-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanoic acid is a heterocyclic compound featuring a benzo[d][1,2,3]triazin-4(3H)-one core linked to a hexanoic acid chain via a nitrogen atom. The compound is synthesized through multi-step routes, often starting from isatin or sulfanilic acid, followed by cyclization and coupling reactions. For example, benzotriazinone derivatives are commonly prepared via diazotization of anthranilamide intermediates () or by reacting triazin-based sulfonic acids with amines (). The hexanoic acid chain distinguishes it from shorter-chain analogs (e.g., butanoic acid derivatives) and may enhance pharmacokinetic properties such as solubility and membrane permeability.

Its carboxylic acid group allows for further functionalization into esters, amides, or salts, broadening its utility in medicinal chemistry ().

Properties

IUPAC Name

6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c17-12(18)8-2-1-5-9-16-13(19)10-6-3-4-7-11(10)14-15-16/h3-4,6-7H,1-2,5,8-9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMXSJNETLFRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzoic acid with a suitable nitrile to form the triazine ring. The hexanoic acid side chain can be introduced through subsequent reactions, such as esterification and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The key steps include the formation of the triazine ring, followed by the introduction of the hexanoic acid moiety. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazine ring to its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The triazine ring structure allows for binding to active sites of enzymes, thereby modulating their activity. Additionally, the hexanoic acid moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

6-(4-Oxoquinazolin-3(4H)-yl)hexanoic Acid (CAS 362671-92-9)

  • Structure: Replaces the benzotriazinone core with a quinazolinone ring.
  • Molecular Weight : 260.29 g/mol (C₁₄H₁₆N₂O₃) ().
  • Synthesis: Similar coupling strategies but starting from quinazolinone precursors.
  • Activity: Quinazolinones are known for kinase inhibition; however, specific data for this compound are unavailable.

4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic Acid (CAS 886502-01-8)

  • Structure: Features a benzo[e][1,3]oxazinone ring and a shorter (C4) chain.
  • Properties : Reduced chain length may decrease lipophilicity compared to the C6 analog ().

Chain-Length Variants

4-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoic Acid Derivatives

  • Structure : Shorter (C4) carboxylic acid chain.
  • Synthesis: Prepared via isatoic anhydride and 4-aminobutyric acid ().
  • Applications: Tested as α-glucosidase inhibitors (IC₅₀ values ~30 µM for lead compounds) (). The hexanoic acid variant may offer improved solubility and binding due to increased chain flexibility.

Methyl 4-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate

  • Structure : Ester derivative with a C4 chain.
  • Properties : Lower solubility in aqueous media compared to carboxylic acids but enhanced cell permeability ().

Functional Group Modifications

N-Alkyl/Aryl Carboxamides

  • Examples : N-ethyl-4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanamide (14a).
  • Synthesis: Carboxamides are formed by reacting benzotriazinone acids with amines ().
  • Activity : These derivatives exhibit α-glucosidase inhibition, with potency influenced by the substituent’s steric and electronic effects ().

Sulfonamide Derivatives

  • Examples : N-(4-Methoxyphenyl)-4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)benzenesulfonamide (5b).
  • Synthesis : Produced via TCT:DMF adduct-mediated coupling ().
  • Activity : Compound 5c shows IC₅₀ = 29.75 µM against α-glucosidase, outperforming acarbose ().

Biological Activity

6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanoic acid is a synthetic compound that belongs to the triazine family, known for its diverse biological activities. This article reviews the biological activities, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4O3. The structure features a triazinone core fused with a hexanoic acid side chain, which may enhance its interaction with biological targets.

Research indicates that compounds containing triazine structures can exhibit various biological activities through different mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in cholinergic signaling pathways. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions.
  • Antimicrobial Activity : Triazine derivatives have demonstrated antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
  • Anticancer Properties : Some studies suggest that triazine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. This effect is often mediated through the modulation of protein kinases involved in cell cycle regulation.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Activity TypeMechanism of ActionReference
Enzyme InhibitionAChE and BuChE inhibition leading to increased acetylcholine
AntimicrobialDisruption of bacterial membranes
AnticancerInduction of apoptosis via protein kinase modulation

Case Studies

  • Cognitive Enhancement : In a study involving animal models, administration of this compound resulted in improved memory retention and learning capabilities. The observed effects were attributed to the compound's ability to inhibit AChE activity effectively.
  • Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria indicated that derivatives of this compound exhibited significant antibacterial activity. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, showcasing its potential as an antimicrobial agent .
  • Cancer Cell Studies : Research on various cancer cell lines demonstrated that the compound could induce apoptosis at concentrations as low as 25 µM. Flow cytometry analysis revealed increased levels of caspase activation, confirming the apoptotic pathway's involvement.

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